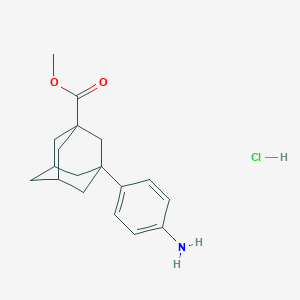
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, also known as MAH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of adamantane derivatives and has been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride. One area of research is the development of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, which may lead to the development of new drugs with similar activities. Additionally, the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride may lead to a better understanding of the biological processes involved in various diseases, leading to the development of new treatments.
Métodos De Síntesis
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride, followed by reaction with methylamine and 4-aminophenol. The resulting product is then purified by recrystallization to obtain methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-21-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(19)5-3-14;/h2-5,12-13H,6-11,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDWPNOHIPPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
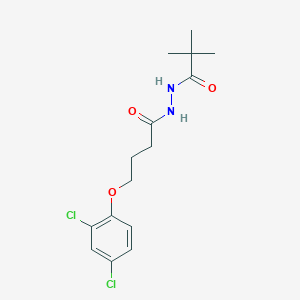
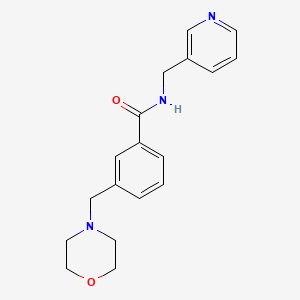
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

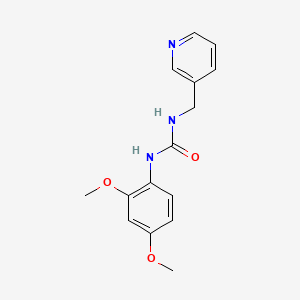
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
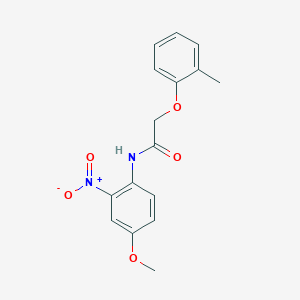
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)